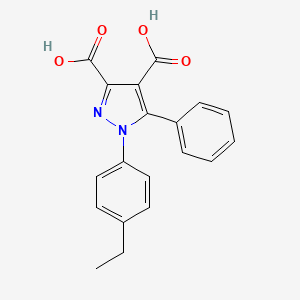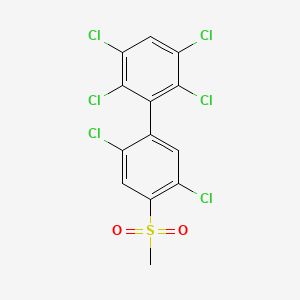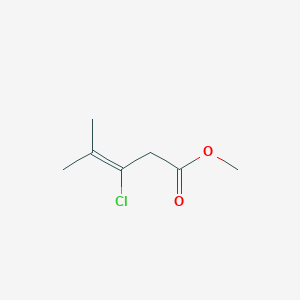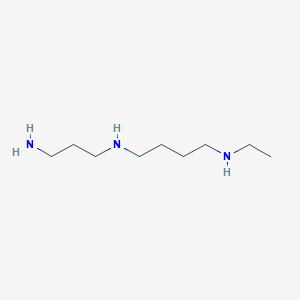
Tris(2,4,6-trichlorophenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,4,6-trichlorophenyl)methane is an organic compound characterized by a central carbon atom bonded to three 2,4,6-trichlorophenyl groups. This compound is known for its stability and unique luminescent properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4,6-trichlorophenyl)methane typically involves the reaction of 2,4,6-trichlorobenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,4,6-trichlorophenyl)methane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where one or more of the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Substitution: Reagents such as organometallic compounds and halogenating agents are often used.
Major Products:
Oxidation: Tris(2,4,6-trichlorophenyl)methyl radical.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(2,4,6-trichlorophenyl)methane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tris(2,4,6-trichlorophenyl)methane exerts its effects is primarily through its ability to form stable radicals. These radicals can interact with various molecular targets, leading to unique photophysical properties. The compound’s luminescence is attributed to the radiative decay of doublet excitons, which is facilitated by the electron-donating and accepting groups attached to the central carbon atom .
Similar Compounds:
Perchlorotriphenylmethyl radical: Known for its stability and luminescent properties.
Pyridyl-containing triarylmethyl radicals: Exhibits enhanced photostability and luminescence.
(N-carbazolyl)bis(2,4,6-trichlorophenyl)methyl radical: Known for its high photoluminescence quantum yield.
Uniqueness: this compound stands out due to its unique combination of stability, luminescent properties, and versatility in various chemical reactions. Its ability to form stable radicals and participate in diverse reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
| 105633-27-0 | |
Molekularformel |
C19H7Cl9 |
Molekulargewicht |
554.3 g/mol |
IUPAC-Name |
2-[bis(2,4,6-trichlorophenyl)methyl]-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C19H7Cl9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6,19H |
InChI-Schlüssel |
QIVPDQGCFOAGKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)C(C2=C(C=C(C=C2Cl)Cl)Cl)C3=C(C=C(C=C3Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)




